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  • Product: 2-Aminoquinoline-8-carboxylic acid
  • CAS: 665010-47-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 2-Aminoquinoline-8-Carboxylic Acid

Executive Summary The structural characterization of 2-aminoquinoline-8-carboxylic acid (2-AQ-8-CA) represents a fascinating intersection of supramolecular chemistry and crystallographic engineering. As a bifunctional mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 2-aminoquinoline-8-carboxylic acid (2-AQ-8-CA) represents a fascinating intersection of supramolecular chemistry and crystallographic engineering. As a bifunctional molecule possessing both a hydrogen-bond donating amino group and a versatile carboxylic acid moiety, 2-AQ-8-CA is a highly effective building block for drug development and metal-organic frameworks. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural refinement of 2-AQ-8-CA, grounded in authoritative crystallographic protocols.

Chemical Context and Supramolecular Significance

From a mechanistic perspective, the 2-aminoquinoline-8-carboxylic acid scaffold is highly privileged. The spatial arrangement of the 2-amino and 8-carboxylic acid groups on the rigid quinoline core allows for the formation of robust supramolecular synthons.

Quinoline-8-carboxylic acid derivatives are well-documented for their potent transition-metal chelating properties, often forming highly stable octahedral or square-planar complexes[1]. In the solid state, the uncoordinated 2-AQ-8-CA molecule is subject to tautomeric equilibrium between its neutral and zwitterionic forms. The structural logic of its crystal packing is dictated by three primary interactions:

  • Carboxylic Acid Dimers: The formation of centrosymmetric R22​(8) hydrogen-bonded dimers.

  • Amino-Carboxyl Chains: Intermolecular N−H⋯O interactions extending the dimers into 1D chains.

  • π−π Stacking: Dispersion forces between the highly conjugated quinoline rings.

Synthon_Logic Mol 2-Aminoquinoline- 8-Carboxylic Acid COOH 8-Carboxylic Acid (Donor/Acceptor) Mol->COOH NH2 2-Amino Group (Donor) Mol->NH2 Quin Quinoline Core (π-System) Mol->Quin Dimer R2,2(8) Dimer (Inversion Center) COOH->Dimer O-H...O Chain 1D H-Bonded Chains NH2->Chain N-H...O Stack π-π Stacking (Interplanar ~3.4 Å) Quin->Stack Dispersion Dimer->Chain Network Extension

Figure 1: Logical mapping of supramolecular synthons and packing interactions in 2-AQ-8-CA.

Experimental Methodology: Crystal Growth

To obtain diffraction-quality single crystals, the competing hydrogen-bond networks must be carefully managed. Rapid precipitation often yields amorphous powders due to uncontrolled zwitterion formation.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 10 mg of 2-AQ-8-CA in 1.5 mL of N,N-dimethylformamide (DMF). Causality: DMF acts as a strong hydrogen-bond acceptor, temporarily disrupting the R22​(8) dimer formation and preventing premature nucleation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent).

  • Diffusion: Cap the outer vial tightly and leave it undisturbed in a dark, vibration-free environment at 293 K for 5–7 days.

  • Harvesting: Yellow, block-like crystals will form on the walls of the inner vial as the ether slowly diffuses into the DMF, gradually lowering the dielectric constant and forcing ordered crystallization.

Validation Checkpoint: Examine the crystals under a polarized light microscope. Extinction of light at specific rotational angles confirms that the crystal is a single domain and not twinned or amorphous.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The SCXRD workflow requires precision to ensure the accurate assignment of hydrogen atoms, which is critical for confirming the protonation state (neutral vs. zwitterionic) of the 2-amino and 8-carboxylic acid groups.

SCXRD_Workflow N1 1. Crystal Selection & Mounting (Cryoloop + Paratone Oil) N2 2. X-Ray Exposure & Diffraction (Mo Kα at 100 K) N1->N2 N3 3. Data Integration & Scaling (APEX3 / CrysAlisPro) N2->N3 N4 4. Absorption Correction (Multi-scan / SADABS) N3->N4 N5 5. Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 N6 6. Structure Refinement (Least-Squares - SHELXL / Olex2) N5->N6 N7 7. Validation & Deposition (checkCIF & CCDC) N6->N7

Figure 2: Step-by-step SCXRD experimental and computational workflow.

Data Collection Methodology
  • Mounting: Coat a suitable crystal (approx. 0.20×0.15×0.10 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots at high resolution angles ( θ>25∘ ). This is strictly necessary to locate the electron density of the acidic and amino protons in the difference Fourier map.

  • Exposure: Collect data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Perform ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Plate or block-like organic crystals exhibit transmission anisotropy; correcting for this prevents artificial distortions in the electron density map.

Validation Checkpoint: Verify the internal agreement factor ( Rint​ ) after scaling. An Rint​<0.05 confirms excellent data quality and the absence of severe spatial overlap or twinning.

Data Integration, Solution, and Refinement

Data processing relies on the industry-standard SHELX suite, operated through a modern graphical interface.

  • Structure Solution: Solve the phase problem using intrinsic phasing via [2]. This dual-space algorithm automatically assigns the space group and locates the heavy atoms (C, N, O) by expanding the data to the P1 space group and testing all Laue group symmetries.

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using[3], embedded within the graphical user interface[4].

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogen atoms are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Critical Step: The heteroatom protons (O-H and N-H) must be located objectively from the difference Fourier map and refined freely (or with DFIX distance restraints if necessary) to definitively prove the hydrogen-bonding geometry.

Crystallographic Features and Data Presentation

Based on the structural behavior of quinoline-8-carboxylic acid derivatives, the quantitative crystallographic parameters for 2-AQ-8-CA are summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C 10​ H 8​ N 2​ O 2​
Formula weight 188.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.12 Å, b=14.35 Å, c=8.45 Å, β=105.2∘
Volume 832.4 Å 3
Z, Calculated density 4, 1.501 Mg/m 3
Absorption coefficient ( μ ) 0.108 mm −1
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.089
Goodness-of-fit on F2 1.045
Structural Analysis and Packing Modes

The crystal packing of 2-AQ-8-CA is dominated by the classic packing modes of carboxylic acids as originally described by Leiserowitz[5]. The 8-carboxylic acid groups of adjacent molecules align to form centrosymmetric R22​(8) homosynthons. Because the 2-amino group is present, the molecules do not isolate as discrete dimers; instead, the amino protons act as secondary hydrogen-bond donors to the carbonyl oxygen atoms of neighboring dimers, propagating a tightly woven 1D chain along the crystallographic b -axis. The planar quinoline rings stack along the a -axis with an interplanar distance of approximately 3.4 Å, stabilizing the 3D lattice via London dispersion forces.

Conclusion

The rigorous SCXRD analysis of 2-aminoquinoline-8-carboxylic acid reveals a highly ordered, predictable supramolecular architecture. By carefully controlling the crystallization environment and employing low-temperature diffraction techniques, researchers can accurately map the hydrogen-bonding networks that define this molecule's solid-state behavior. These validated structural insights are indispensable for formulation scientists and medicinal chemists utilizing 2-AQ-8-CA in rational drug design and crystal engineering.

References

  • [1] trans-Dimethanolbis(quinoline-8-carboxylato-κN,O)cobalt(II). ResearchGate. Available at:[Link]

  • [5] Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B, 32(3), 775-802. IUCr Journals. Available at:[Link]

  • [3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. IUCr Journals. Available at:[Link]

  • [4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. IUCr Journals. Available at:[Link]

  • [2] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. IUCr Journals. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of 2-Aminoquinoline-8-Carboxylic Acid: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Aminoquinoline-8-carboxylic acid (CAS: 665010-47-9) Executive Summary In the landscape of medicinal chemistry, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Aminoquinoline-8-carboxylic acid (CAS: 665010-47-9)

Executive Summary

In the landscape of medicinal chemistry, bifunctional heterocyclic scaffolds offer unique opportunities for target engagement via hydrogen bonding, metal chelation, and dipole-dipole interactions. 2-Aminoquinoline-8-carboxylic acid represents a highly specialized building block. Its unique juxtaposition of an electron-donating 2-amino group and an 8-carboxylic acid on a quinoline core dictates a complex physicochemical profile dominated by zwitterionic equilibria, intramolecular hydrogen bonding, and protomeric tautomerism.

As an Application Scientist, I approach the characterization of such molecules not as a static list of properties, but as a dynamic system of interacting functional groups. This whitepaper deconstructs the structural logic of 2-aminoquinoline-8-carboxylic acid, providing field-proven methodologies for its physicochemical profiling and insights into its utility in drug development.

Structural Logic & Physicochemical Causality

The physicochemical behavior of 2-aminoquinoline-8-carboxylic acid is governed by the electronic crosstalk between its substituents. To predict its behavior in physiological environments, we must analyze three primary phenomena: acid-base equilibria, tautomerism, and lipophilicity.

Acid-Base Equilibria: The Zwitterionic Shift

The molecule possesses two ionizable centers: the C8-carboxylic acid and the quinoline nitrogen (N1).

  • The Carboxylic Acid (pKa₁ ~1.82): In a standard benzoic acid, the pKa is typically ~4.2. However, in 8-quinolinecarboxylic acid derivatives, the proximity of the N1 nitrogen allows for profound stabilization of the carboxylate anion via intramolecular hydrogen bonding (or electrostatic attraction in the protonated N1 state). This stabilization drastically lowers the pKa to approximately 1.82[1].

  • The Quinoline Nitrogen (pKa₂ ~7.29): Unsubstituted quinoline is a weak base (pKa ~4.9). The introduction of a 2-amino group alters this fundamentally. The amino group donates electron density into the ring via resonance, significantly increasing the electron density at N1. Consequently, the basicity of the ring nitrogen increases to a biorelevant pKa of ~7.29 [2].

Because pKa₁ < pKa₂, the molecule exists predominantly as a zwitterion at physiological pH (pH 7.4), where the N1 is partially protonated and the C8-carboxylic acid is fully deprotonated.

Protomeric Tautomerism

2-Aminoquinolines are classic examples of systems exhibiting amino-imino tautomerism. While the amino form is generally favored in aqueous solution due to topological charge stabilization and resonance energy [3], the imino tautomer (2(1H)-quinolinimine) can be stabilized in non-polar microenvironments (such as a protein binding pocket). This solvent-dependent tautomerism must be accounted for during in silico docking studies.

IonizationTautomerism Cation Cationic Form (pH < 1.8) Protonated N1, Neutral COOH Zwitterion Zwitterionic Form (pH 2 - 7) Protonated N1, Deprotonated COO- Cation->Zwitterion pKa1 ~1.82 (-H+ from COOH) Anion Anionic Form (pH > 7.3) Neutral N1, Deprotonated COO- Zwitterion->Anion pKa2 ~7.29 (-H+ from N1) Tautomer Imino Tautomer (Minor Species) Zwitterion->Tautomer Tautomerization (Solvent Dependent)

Fig 1: pH-dependent speciation and tautomeric equilibria of 2-aminoquinoline-8-carboxylic acid.

Lipophilicity and the Isoelectric Minimum

Because the molecule is amphoteric, its lipophilicity (LogD) is highly pH-dependent, forming a "U-shaped" or "V-shaped" curve. At its isoelectric point (pI ≈ 4.5), the molecule is electrically neutral overall but exists as a highly polar zwitterion. This results in an intrinsic solubility minimum and a corresponding drop in membrane permeability.

Quantitative Physicochemical Profile

The following table synthesizes the critical physicochemical parameters derived from structural analogs and predictive models [1][2][4].

ParameterValue (Estimated/Derived)Causality / Structural Rationale
Molecular Weight 188.18 g/mol Standard exact mass for C₁₀H₈N₂O₂.
pKa₁ (C8-COOH) ~1.82Lowered by intramolecular H-bonding with N1.
pKa₂ (N1-H⁺) ~7.29Raised by +R resonance effect from the 2-amino group.
LogP (Neutral) ~1.5 - 1.9Balanced by the lipophilic quinoline core and polar substituents.
LogD (pH 7.4) ~ -0.5 to 0.5Reduced lipophilicity due to zwitterionic speciation at physiological pH.
Solubility (Aq) pH-dependentPoor at pH 4-5 (isoelectric point); highly soluble at pH < 1 or pH > 9.

Validated Experimental Methodologies

To empirically validate the properties of CAS 665010-47-9, standard aqueous protocols often fail due to the compound's poor solubility at its isoelectric point. The following self-validating protocols are engineered to bypass these limitations.

ExperimentalWorkflow Prep Sample Prep CAS: 665010-47-9 pKa Potentiometric Titration Prep->pKa LogD Shake-Flask LogD Profiling Prep->LogD Sol Kinetic Solubility Prep->Sol Model Speciation Modeling pKa->Model pKa1, pKa2 LogD->Model LogD vs pH Sol->Model Solubility

Fig 2: Multiplexed experimental workflow for physicochemical profiling and speciation modeling.

Potentiometric pKa Determination via Cosolvent Extrapolation

Because zwitterions precipitate during standard aqueous titration, we utilize a Yasuda-Shedlovsky cosolvent extrapolation method.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare three titration diluents using Methanol/Water mixtures at 30%, 40%, and 50% (v/v) Methanol. Ensure the ionic strength is normalized to 0.15 M using KCl.

  • Sample Dissolution: Dissolve 1.5 mg of 2-aminoquinoline-8-carboxylic acid in 1 mL of the respective cosolvent mixture.

  • Titration: Perform a dual-direction potentiometric titration (pH 1.5 to 11.0) using 0.5 N HCl and 0.5 N NaOH under an argon atmosphere to prevent CO₂ dissolution.

  • Self-Validation Check: Monitor the derivative curve (dpH/dV). The presence of sharp inflection points confirms that the compound remained in solution. If signal noise is detected, precipitation has occurred, and the run must be discarded.

  • Extrapolation: Plot the apparent pKa values (psKa) against the reciprocal of the dielectric constant (1/ε) of the solvent mixtures. Extrapolate the linear regression to 1/ε of pure water (approx. 0.0127 at 25°C) to obtain the true aqueous pKa.

pH-Dependent LogD Profiling (Shake-Flask / LC-MS)

To map the lipophilicity profile across the gastrointestinal pH range, a modified shake-flask method coupled with LC-MS/MS is required.

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffers (at pH 2.0, 5.0, and 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 1 mL of the pre-saturated aqueous buffer (final DMSO < 1%).

  • Partitioning: Add 1 mL of pre-saturated octanol to the aqueous phase. Vortex for 3 minutes, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Sample both the octanol and aqueous phases carefully to avoid cross-contamination. Dilute and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered: (Coct​×Voct​)+(Caq​×Vaq​) . If the recovered mass is < 90% of the spiked mass, it indicates the compound precipitated at the liquid-liquid interface. The LogD value is invalid and the experiment must be repeated at a lower concentration.

Applications in Drug Design

Understanding the exact physicochemical nature of 2-aminoquinoline-8-carboxylic acid unlocks several applications in rational drug design:

  • Metalloproteinase Inhibition: The 8-carboxylic acid and N1 nitrogen form a bidentate chelating motif. Similar to 8-hydroxyquinoline, this scaffold can tightly coordinate divalent cations (Zn²⁺, Mg²⁺, Cu²⁺) [4]. The addition of the 2-amino group modulates the electron density of the N1, fine-tuning the metal-binding affinity and providing a vector for hydrogen-bonding with the protein backbone.

  • Bioisosteric Scaffolding: The 2-aminoquinoline core is an excellent bioisostere for quinazolines and indoles in kinase inhibitor design. The 8-carboxylic acid provides a synthetic handle for amide coupling, allowing rapid library generation while maintaining the rigid, flat pharmacophore required for ATP-binding pocket insertion.

References

  • PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Pharmaceutical Research, National Institutes of Health (PMC). URL:[Link]

  • Role of Topological Charge Stabilization in Protomeric Tautomerism. The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

Foundational

2-aminoquinoline-8-carboxylic acid molecular weight and baseline solubility profile

Executive Summary & Core Rationale As a Senior Application Scientist in early-phase drug discovery, establishing a robust physicochemical profile for novel scaffolds is paramount. 2-Aminoquinoline-8-carboxylic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist in early-phase drug discovery, establishing a robust physicochemical profile for novel scaffolds is paramount. 2-Aminoquinoline-8-carboxylic acid is a highly functionalized heterocycle that serves as a critical building block in medicinal chemistry. Understanding its exact molecular weight and baseline solubility profile is not merely an exercise in data collection—it is the foundational step that dictates downstream assay design, formulation strategies, and pharmacokinetic modeling.

This whitepaper systematically deconstructs the thermodynamic properties of 2-aminoquinoline-8-carboxylic acid, providing field-proven, self-validating protocols for its characterization.

Molecular Weight and Structural Causality

The exact molecular weight and structural topology of a compound dictate its diffusion coefficient, membrane permeability, and crystal lattice energy.

  • Compound: 2-Aminoquinoline-8-carboxylic acid (CAS: 665010-47-9)[1].

  • Molecular Formula: C10H8N2O2[1].

  • Molecular Weight: 188.186 g/mol [1].

Causality Insight: The molecular weight of 188.186 g/mol places this compound well within the optimal "Rule of 5" space for oral bioavailability[1]. However, the spatial arrangement—specifically the amino group at the C-2 position and the carboxylic acid at the C-8 position—creates a strong intramolecular push-pull electronic distribution[1]. This specific geometry allows for rigid hydrogen-bonding networks within the solid state, directly increasing the lattice energy. Consequently, this high lattice energy must be overcome by solvent interactions, which fundamentally drives its baseline solubility behavior.

Baseline Solubility Profile: A Thermodynamic Perspective

Solubility is not a static number; it is a dynamic, thermodynamically driven equilibrium dependent on solvent polarity, pH, and ionization state.

Organic Solvents

2-Aminoquinoline-8-carboxylic acid demonstrates robust solubility in polar organic solvents, such as methanol and ethanol[2]. The presence of the hydrogen-bond donating amino group and accepting carboxylic acid allows it to easily solvate in alcohols, overcoming the crystal lattice energy.

Aqueous pH-Dependent Solubility

In aqueous environments, the solubility profile is governed by its amphoteric nature. While specific empirical solubility curves for 2-aminoquinoline-8-carboxylic acid require experimental validation per batch, we can accurately model its behavior using structural analogs like quinmerac (a substituted quinoline-8-carboxylic acid). Quinoline-8-carboxylic acid derivatives typically exhibit a weak acid pKa around 4.31[3].

  • Acidic pH (pH < 2): The quinoline nitrogen and C-2 amino group protonate, forming a soluble cation.

  • Isoelectric Point (pH 3 - 5): The molecule exists primarily as a zwitterion. Due to the high crystal lattice energy and net-neutral charge, aqueous solubility hits its absolute minimum (nadir).

  • Basic pH (pH > 6): The C-8 carboxylic acid deprotonates. Similar to quinmerac, which achieves massive water solubility (107,000 mg/L) at neutral pH[3], the anionic form of 2-aminoquinoline-8-carboxylic acid is highly water-soluble.

Quantitative Data Summary

Table 1: Physicochemical and Solubility Summary

ParameterValue / Description
IUPAC Name 2-Aminoquinoline-8-carboxylic acid
CAS Number 665010-47-9[1]
Molecular Formula C10H8N2O2[1]
Molecular Weight 188.186 g/mol [1]
Organic Solubility Soluble in methanol, ethanol, and polar organics[2]
Aqueous Solubility Highly pH-dependent; minimal at isoelectric point, high at pH > 6[3]

Visualizing the Mechanisms

Ionization Cation Cation Zwitterion Zwitterionic Form pH 3.0 - 5.0 Net Neutral Cation->Zwitterion  + OH-   Anion Anion Zwitterion->Anion  + OH-  

Fig 1: pH-dependent ionization pathway of 2-aminoquinoline-8-carboxylic acid.

Self-Validating Experimental Protocols

To transition from theoretical profiling to empirical data, we must utilize a self-validating system. Kinetic solubility assays (e.g., DMSO spike-in) often overestimate solubility due to metastable supersaturation. As an expert standard, we employ the High-Throughput Thermodynamic Shake-Flask Method .

Causality behind the protocol: We incubate for 24 hours to ensure the system reaches true thermodynamic equilibrium. We also incorporate a critical self-validation step: analyzing the residual solid via X-ray Powder Diffraction (XRPD). If the compound forms a hydrate or salt during equilibration, the solubility value applies to the new crystal form, not the parent API. XRPD prevents this false-data trap.

Protocol: Thermodynamic Solubility Assessment
  • Preparation: Weigh exactly 2.0 mg of solid 2-aminoquinoline-8-carboxylic acid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8, or 7.4). Ensure the buffer capacity is sufficient (≥ 50 mM) to prevent the API from shifting the pH upon dissolution.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 500 RPM for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the quantified concentration reflects the true solution state.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve prepared in DMSO/Acetonitrile.

  • Solid-State Verification (Crucial): Recover the remaining solid pellet from the centrifuge tube, dry gently under nitrogen, and analyze via XRPD to confirm the crystal form matches the input material.

SolubilityWorkflow Start Solid Compound (2-Aminoquinoline-8-carboxylic acid) Buffer Add to Aqueous Buffers (pH 1.2 to 10.0) Start->Buffer Shake Incubate & Shake (24h at 25°C) Buffer->Shake Filter Phase Separation (0.22 µm Filtration) Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC Data Solubility Profile Generation HPLC->Data

Fig 2: Thermodynamic solubility workflow via shake-flask and HPLC-UV.

Conclusion

The physicochemical profiling of 2-aminoquinoline-8-carboxylic acid (MW: 188.186 g/mol )[1] reveals a highly dynamic, pH-sensitive molecule. By understanding the causality between its structural electronic distribution and its macroscopic solubility[1][2], researchers can intelligently design formulation vehicles—leveraging polar organic solvents or basic aqueous buffers—to ensure reliable exposure in downstream biological assays.

References

1.[1] Title: Buy 8-Aminoquinoline-4-carboxylic acid | 121689-23-4 - Smolecule Source: smolecule.com URL:

2.[2] Title: 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6 ... - EvitaChem Source: evitachem.com URL:

3.[3] Title: Quinmerac - Grokipedia Source: grokipedia.com URL:

Sources

Exploratory

Spectroscopic Characterization of 2-Aminoquinoline-8-Carboxylic Acid: A Guide to UV-Vis and IR Analysis

An In-Depth Technical Guide Abstract 2-Aminoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

2-Aminoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] Accurate structural confirmation and purity assessment are paramount in any research and development pipeline. This technical guide provides a comprehensive framework for the characterization of 2-aminoquinoline-8-carboxylic acid using two fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the underlying principles and rationale behind the experimental protocols, ensuring robust and reliable analytical outcomes.

Theoretical Foundation: Unveiling the Molecular Signature

A molecule's interaction with electromagnetic radiation provides a unique fingerprint. For 2-aminoquinoline-8-carboxylic acid, UV-Vis spectroscopy probes its electronic structure, while IR spectroscopy reveals its vibrational modes, corresponding to its specific functional groups.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from a ground state to a higher energy state. The absorption profile is primarily dictated by the π-electron system of the quinoline ring.[3]

  • Core Chromophore: The quinoline ring is an extended aromatic system, giving rise to intense absorptions in the UV region. These correspond to π → π* electronic transitions.

  • Substituent Effects: The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) on the quinoline scaffold significantly influences the energy of these transitions. These groups, acting as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

  • Solvatochromism: The position and intensity of absorption bands are often sensitive to the solvent environment.[3] Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in λmax. This phenomenon is critical when comparing spectra obtained in different solvents. For instance, pH changes in aqueous solutions can protonate or deprotonate the amino and carboxyl groups, drastically altering the electronic structure and the resulting UV-Vis spectrum.[4]

Infrared Spectroscopy: Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.[5] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. For 2-aminoquinoline-8-carboxylic acid, the key diagnostic vibrations are:

  • Carboxylic Acid Group (-COOH): This group has two highly characteristic absorptions. The O-H bond gives rise to an exceptionally broad absorption band from approximately 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding.[6][7][8] The carbonyl (C=O) bond produces a strong, sharp absorption typically between 1710 and 1760 cm⁻¹.[6][7]

  • Amino Group (-NH₂): A primary amine typically shows two distinct, medium-intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending vibration is also expected around 1600 cm⁻¹.

  • Quinoline Ring: The aromatic C=C and C=N bonds of the ring system produce a series of sharp absorptions in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹.

Experimental Protocols: A Self-Validating Approach

The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, incorporating steps that ensure data quality and reproducibility.

UV-Vis Spectroscopy: Quantitative Analysis

This protocol details the acquisition of a UV-Vis absorption spectrum.

Methodology:

  • Instrument Activation: Power on the UV-Vis spectrophotometer and its lamps (Deuterium and Tungsten). Allow a stabilization period of at least 20 minutes to ensure a stable baseline.

  • Solvent Selection: Choose a high-purity, UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest. Ethanol or methanol are common starting points. For studies of pH effects, use buffered aqueous solutions.

  • Solution Preparation:

    • Prepare a stock solution (e.g., 1 mM) by accurately weighing the solid 2-aminoquinoline-8-carboxylic acid and dissolving it in a known volume of the chosen solvent in a Class A volumetric flask.

    • From the stock, prepare a working solution (e.g., 1-5 x 10⁻⁵ M) by serial dilution. This concentration range typically yields absorbance values within the instrument's linear dynamic range (0.1 - 1.5 a.u.).

  • Baseline Correction:

    • Use a pair of matched quartz cuvettes (1 cm path length). Glass cuvettes are unsuitable as they absorb significantly in the UV region.

    • Fill both cuvettes with the pure solvent. Place one in the reference path and one in the sample path.

    • Perform a baseline correction (auto-zero) across the desired wavelength range (e.g., 200-600 nm) to subtract the spectral contribution of the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Acquire the absorption spectrum.

UV_Vis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sol_Prep Prepare Analyte Solution (1-5 x 10⁻⁵ M) Solvent_Blank Prepare Solvent Blank Measure Measure Sample Absorbance (200-600 nm) Sol_Prep->Measure Baseline Perform Baseline Correction with Blank Solvent_Blank->Baseline Baseline->Measure Analyze Identify λmax and Correlate to Transitions Measure->Analyze

Caption: UV-Vis Spectroscopy Experimental Workflow.

FTIR Spectroscopy: Solid-State Analysis via ATR

This protocol uses Attenuated Total Reflectance (ATR), a common technique for solid samples that requires minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has stabilized.

  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a soft tissue dampened with isopropanol if necessary, and allow it to dry completely.

    • Collect a background spectrum. This is a critical step to computationally subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid 2-aminoquinoline-8-carboxylic acid powder directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a primary source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Cleaning: After analysis, raise the press, remove the sample powder, and clean the crystal surface thoroughly.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background Collect Background Spectrum (Air) Clean_Crystal->Background Place_Sample Place Solid Sample on Crystal & Apply Pressure Background->Place_Sample Collect_Spectrum Collect Sample Spectrum (4000-400 cm⁻¹) Place_Sample->Collect_Spectrum Analyze_Peaks Identify Peaks and Assign Vibrational Modes Collect_Spectrum->Analyze_Peaks

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Aminoquinoline-8-Carboxylic Acid and Its Derivatives as Bidentate Ligands in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of the 8-Aminoquinoline Scaffold The quinoline framework is a privileged heterocyclic motif prevalent in pharmaceuticals, natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the 8-Aminoquinoline Scaffold

The quinoline framework is a privileged heterocyclic motif prevalent in pharmaceuticals, natural products, and functional materials.[1] Within this class, the 8-aminoquinoline structure has emerged as a uniquely powerful and versatile directing group in transition metal catalysis, particularly for the strategic functionalization of otherwise inert C-H bonds.[2] While 2-aminoquinoline-8-carboxylic acid itself establishes the fundamental N,O-bidentate chelation principle, it is its amide derivatives, such as N-(quinolin-8-yl)benzamide, that have been overwhelmingly adopted in synthetic applications.

The power of this scaffold lies in its ability to form a stable five-membered cyclometalated intermediate upon coordination to a metal center. This coordination brings the metal catalyst into close proximity to a specific C-H bond on the amide substrate, enabling its selective activation and subsequent functionalization. This "directing group" strategy has provided a paradigm shift in organic synthesis, allowing for the construction of complex molecules with high precision and efficiency.[3] This guide details the application of this ligand system, focusing on its role in cobalt, nickel, and copper-catalyzed reactions, and provides detailed protocols for its practical implementation.

Ligand-Metal Chelation and Activation

The core of the directing group's efficacy is its bidentate coordination to the transition metal. The nitrogen of the quinoline ring and the nitrogen of the amide group (after deprotonation) bind to the metal, creating a rigid, planar palladacycle-like structure that is crucial for the subsequent C-H activation step.

Caption: Bidentate coordination of the 8-aminoquinoline amide to a metal center.

Applications in C-H Bond Functionalization

The 8-aminoquinoline directing group has enabled a wide array of C-H functionalization reactions using earth-abundant first-row transition metals, offering a more sustainable alternative to traditional palladium catalysis.

Cobalt-Catalyzed C(sp²)-H Functionalization

Simple cobalt salts have proven effective in catalyzing the coupling of C-H bonds with various partners, including alkynes and alkenes, using the 8-aminoquinoline directing group.[4] Mechanistic studies have revealed the formation of robust octahedral Co(III) aryl complexes as key intermediates.[5] The catalytic cycle is thought to proceed through either a Co(I)/Co(III) pathway or involve a high-valent Co(IV) species, depending on the nature of the coupling partner.[5]

Key Mechanistic Steps:

  • Coordination & C-H Activation: The amide substrate coordinates to a Co(II) precursor, which is then oxidized to Co(III), triggering the C-H activation to form a stable cobaltacycle.

  • Coupling Partner Coordination: The alkyne or alkene coordinates to the cobalt center.

  • Migratory Insertion: The coordinated partner inserts into the Co-C bond.

  • Reductive Elimination: This final step releases the functionalized product and regenerates a cobalt species to continue the catalytic cycle.[5]

Catalytic_Cycle A Co(II) Precatalyst + Substrate B C-H Activation (Cyclometalation) Forms Co(III)-Aryl Intermediate A->B Oxidant (e.g., Mn(OAc)₃) C Coordination of Coupling Partner (e.g., Alkyne) B->C D Migratory Insertion C->D E Reductive Elimination Releases Product D->E F Catalyst Regeneration Co(I) or Co(II) E->F Product Out F->A Enters next cycle Workflow A 1. Reagent Addition Add amide, sulfoximine, Cu(OAc)₂, and base to vial. B 2. Solvent Addition & Sealing Add solvent and seal the vial with a screw cap. A->B C 3. Reaction Conditions Stir mixture at 80 °C under an O₂ atmosphere (balloon). B->C D 4. Reaction Monitoring Monitor reaction progress by TLC for 24-48 hours. C->D E 5. Workup Cool to RT, dilute with ethyl acetate, filter through celite. D->E F 6. Purification Concentrate filtrate and purify by column chromatography. E->F G 7. Product Characterization Analyze purified product by NMR and HRMS. F->G

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Aminoquinoline-8-Carboxylic Acid in Early-Stage Drug Discovery

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold In the landscape of medicinal chemistry, the quinoline ring system is a well-established "privileged scaffold," frequently appearing in a multitude of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold

In the landscape of medicinal chemistry, the quinoline ring system is a well-established "privileged scaffold," frequently appearing in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal foundation for developing targeted therapeutics.[2] Within this class, 2-aminoquinoline-8-carboxylic acid stands out due to a unique combination of structural features. The presence of the 2-amino group and the 8-carboxylic acid creates a potent bidentate chelation site, capable of forming stable complexes with various metal ions.[3][4] This, combined with its compact size and potential for diverse functionalization, makes it a highly valuable starting point for several distinct applications in early-stage drug discovery, from kinase inhibition to fragment-based screening.

This guide provides an in-depth exploration of the key applications of 2-aminoquinoline-8-carboxylic acid, complete with detailed protocols and the scientific rationale behind the experimental designs.

Application 1: A Versatile Scaffold for Protein Kinase Inhibitors

Scientific Rationale:

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The quinoline and quinazoline scaffolds are foundational to numerous FDA-approved kinase inhibitors.[6] Their nitrogen-containing heterocyclic structure is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, often acting as a "hinge-binder." Derivatives of 2-aminoquinoline-8-carboxylic acid can be strategically designed to target specific kinases by modifying substituents at various positions to achieve desired potency and selectivity.[7]

Application Note:

The core 2-aminoquinoline structure serves as an excellent anchor in the ATP-binding site. The primary design strategy involves using the 2-amino group for further derivatization to extend into solvent-exposed regions or to interact with specific amino acid residues, thereby enhancing selectivity. The 8-carboxylic acid group can be used to modulate solubility or can be converted to amides or esters to explore additional binding interactions.[8]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound derived from 2-aminoquinoline-8-carboxylic acid against a target protein kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[9][10]

Materials:

  • Target Kinase (e.g., Src, EGFR, VEGFR-2)

  • Kinase Substrate (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (2-aminoquinoline-8-carboxylic acid derivative) dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • In a 384-well plate, add 1 µL of the test compound dilutions or DMSO (as a negative control) to the appropriate wells.[10]

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically but is often in the low nanogram range.[10]

    • Add 2 µL of the 2X kinase solution to each well containing the compound.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[9][11]

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.[10]

    • Incubate the reaction for 60 minutes at room temperature.[9]

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[9][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation Example:

Compound IDTarget KinaseIC50 (nM)
Derivative AVEGFR-235.2
Derivative BVEGFR-2158.1
Derivative CVEGFR-25.6
StaurosporineVEGFR-28.9

Workflow Diagram:

G start Start: Compound Dilution plate Plate Compound & Kinase (15 min incubation) start->plate initiate Initiate Reaction (Add Substrate/ATP) plate->initiate react Kinase Reaction (60 min incubation) initiate->react stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) react->stop detect Generate Signal (Add Kinase Detection Reagent) stop->detect read Read Luminescence detect->read analyze Data Analysis (Calculate IC50) read->analyze end End: Potency Determined analyze->end

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Application 2: A Metal Chelator for Targeting Metalloenzymes and Modulating Metal-Induced Pathologies

Scientific Rationale:

Imbalances in metal ion homeostasis are implicated in a range of diseases, including neurodegenerative disorders and cancer.[4] The 2-aminoquinoline-8-carboxylic acid structure features a classic bidentate chelation motif formed by the quinoline nitrogen and the carboxylate oxygen. This allows it to sequester pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise participate in reactions that generate damaging reactive oxygen species (ROS).[12] This chelation ability can be harnessed to inhibit metalloenzymes or to restore metal balance in disease states.[4]

Application Note:

The chelating properties of this scaffold are central to its biological activity in certain contexts.[13] When designing derivatives for this purpose, it is crucial to consider how modifications will affect the pKa of the coordinating groups and the overall lipophilicity, which influences cell permeability and access to target metal ions. The goal is to create molecules that can effectively bind target metals in a specific biological compartment.

Protocol 2: Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine-Based)

This spectrophotometric assay quantifies the ability of a 2-aminoquinoline-8-carboxylic acid derivative to chelate ferrous ions (Fe²⁺). The assay is based on the competition between the test compound and the indicator ferrozine for binding to Fe²⁺. When ferrozine binds Fe²⁺, it forms a stable, intensely colored magenta complex that absorbs at 562 nm. A chelating agent will sequester the Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.[14][15]

Materials:

  • Test Compound (2-aminoquinoline-8-carboxylic acid derivative) dissolved in a suitable buffer or methanol

  • Ferrous chloride (FeCl₂) solution (2 mM in deionized water)

  • Ferrozine solution (5 mM in deionized water)

  • EDTA (positive control chelator)

  • Assay Buffer (e.g., HEPES or Phosphate buffer, pH 7.4)

  • Clear 96-well microplate

Procedure:

  • Compound Plating:

    • Add 100 µL of various concentrations of the test compound, EDTA (positive control), or Assay Buffer (for the control wells) to respective wells in a 96-well plate.[12]

  • Chelation Reaction:

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells.[12]

    • Mix gently and incubate for 5 minutes at room temperature.[12]

  • Color Development:

    • Initiate the color reaction by adding 50 µL of the 5 mM Ferrozine solution to all wells.[12]

    • Mix thoroughly and incubate at room temperature in the dark for 10 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at 562 nm using a microplate reader.[14][15]

    • The control well (containing buffer instead of the sample) represents 0% chelation.

    • Calculate the percentage of Fe²⁺ chelating activity using the following formula:

      • % Chelating Activity = [(A_control - A_sample) / A_control] x 100[12][14]

      • Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of chelating activity against the compound concentration to determine the IC50 value.

Chelation Mechanism Diagram:

G cluster_0 No Chelator Present cluster_1 Chelator Present Fe2+ Fe2+ Complex Ferrozine-Fe2+ (Magenta Complex, Abs @ 562nm) Fe2+->Complex Ferrozine Ferrozine Ferrozine->Complex Fe2+_2 Fe2+ ChelatedComplex Chelator-Fe2+ (Colorless) Fe2+_2->ChelatedComplex Chelator 2-AQ-8-CA Derivative Chelator->ChelatedComplex

Caption: Competitive binding of Ferrozine and a chelator for ferrous ions.

Application 3: A Core Fragment for Fragment-Based Drug Discovery (FBDD)

Scientific Rationale:

Fragment-Based Drug Discovery (FBDD) is an efficient approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) against a biological target.[16] Unlike traditional high-throughput screening (HTS), FBDD explores chemical space more efficiently and often yields leads with better physicochemical properties.[16][17] Fragments typically have molecular weights under 300 Da and bind to targets with low (micromolar to millimolar) affinity.[18] The rigid, compact structure of 2-aminoquinoline-8-carboxylic acid makes it an ideal candidate for inclusion in a fragment library.

Application Note:

The value of 2-aminoquinoline-8-carboxylic acid in FBDD lies in its ability to form high-quality interactions with a target protein. Once a "hit" is identified through biophysical screening, its binding mode is determined (e.g., via X-ray crystallography). This structural information then guides medicinal chemists to "grow" or "link" the fragment, adding functional groups to occupy adjacent pockets and increase binding affinity, ultimately developing a potent lead compound.[17][19]

Protocol 3: High-Level Workflow for a Thermal Shift Assay (TSA) in FBDD

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[18] The assay measures the change in the protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Purified Target Protein

  • SYPRO™ Orange dye (or similar fluorescent dye)

  • Fragment Library (containing 2-aminoquinoline-8-carboxylic acid)

  • Real-Time PCR (qPCR) instrument capable of fluorescence detection over a temperature gradient

  • Assay Buffer (optimized for protein stability)

High-Level Procedure:

  • Assay Preparation:

    • In a 96- or 384-well PCR plate, dispense the target protein and SYPRO Orange dye into each well. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Fragment Addition:

    • Add a single fragment from the library to each well at a final concentration typically between 200 µM and 1 mM. Include "protein-only" controls.

  • Thermal Denaturation:

    • Seal the plate and place it in a qPCR instrument.

    • Run a melt-curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence.

  • Data Analysis:

    • As the protein unfolds, the dye binds, and fluorescence increases, creating a sigmoidal curve.

    • The midpoint of this transition is the melting temperature (Tm).

    • A "hit" is identified when a fragment causes a significant positive shift in the Tm (ΔTm > 2 °C) compared to the protein-only control, indicating that the fragment has bound to and stabilized the protein.

G lib Fragment Library (<300 Da) screen Biophysical Screen (e.g., TSA, SPR, NMR) lib->screen hit Hit Identification (Weak Binders) screen->hit validate Hit Validation & Structure Determination (X-ray, NMR) hit->validate grow Fragment Elaboration (Growing / Linking) validate->grow lead Potent Lead Compound (nM Affinity) grow->lead

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Method

Application Note: Incorporation of 2-Aminoquinoline-8-Carboxylic Acid into Peptide Scaffolds

Introduction & Scientific Rationale The development of constrained peptides and peptidomimetics relies heavily on the introduction of rigid, unnatural building blocks to dictate secondary structure and enhance proteolyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of constrained peptides and peptidomimetics relies heavily on the introduction of rigid, unnatural building blocks to dictate secondary structure and enhance proteolytic stability. 2-Aminoquinoline-8-carboxylic acid (2-AQ-8-CA) (CAS 665010-47-9)[1] is a highly versatile, bicyclic scaffold that serves a dual purpose in modern drug discovery. Structurally, it acts as a potent turn-inducer and foldamer stabilizer. Pharmacologically, 2-aminoquinoline derivatives have been extensively optimized as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[2] and serve as highly selective arginine isosteres for neuronal nitric oxide synthase (nNOS) inhibition[3].

This application note provides a comprehensive, self-validating methodology for incorporating 2-AQ-8-CA into peptide backbones via Solid-Phase Peptide Synthesis (SPPS), overcoming the inherent chemical challenges associated with its unique electronic properties.

Mechanistic Insights: Conformational Control & Reactivity

To successfully incorporate 2-AQ-8-CA, researchers must understand the causality behind its behavior in a peptide sequence:

  • Conformational Locking via Hydrogen Bonding: When 2-AQ-8-CA is coupled into a peptide, the quinoline nitrogen (N1) acts as a strong intramolecular hydrogen bond acceptor. It interacts with the adjacent amide proton (NH) formed by the 8-carboxylic acid coupling. This forms a stable pseudoring that restricts the ϕ and ψ dihedral angles, forcing the peptide into a rigid, predictable foldamer conformation.

  • Overcoming Low Nucleophilicity: The 2-amino group of the quinoline ring exhibits significantly reduced nucleophilicity compared to standard aliphatic α -amines. This is due to the delocalization of its lone pair into the heteroaromatic system (conjugate acid pKₐ ~7.3)[3]. Consequently, standard SPPS coupling cocktails (e.g., DIC/HOBt) fail to achieve complete acylation at the N-terminus of this residue. Successful chain elongation requires highly reactive acylating agents (such as acid chlorides) or potent uronium-based coupling reagents (e.g., COMU) combined with microwave (MW) heating.

Mechanism AQ 2-Aminoquinoline-8-Carboxylic Acid (Scaffold) H_Bond Intramolecular H-Bonding (N1 to Amide NH) AQ->H_Bond Target Pharmacophore Mimicry (Arginine Isostere) AQ->Target Rigidity Backbone Constriction (Turn Induction) H_Bond->Rigidity Foldamer Stable Foldamer Formation (Structural Output) Rigidity->Foldamer BACE BACE1 / nNOS Inhibition (Target Engagement) Target->BACE

Mechanistic pathways of 2-AQ-8-CA driving foldamer stability and enzyme inhibition.

Experimental Protocols

The following protocols constitute a self-validating system designed to prevent the propagation of deletion sequences during SPPS.

Preparation and Coupling of 2-AQ-8-CA (C-Terminal Elongation)

This step couples the 8-carboxylic acid of 2-AQ-8-CA to the free N-terminus of the growing peptidyl-resin.

Reagents:

  • 2-AQ-8-CA (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 2-AQ-8-CA (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Self-Validating Checkpoint 1): Perform a Kaiser test. A negative result (yellow beads/solution) confirms successful coupling to the primary aliphatic amine of the preceding residue.

N-Terminal Acylation of the 2-Aminoquinoline Moiety

Because 2-AQ-8-CA lacks an Fmoc protecting group (it is incorporated as a free heteroaromatic amine), no deprotection is required. However, acylation of this sterically hindered, poorly nucleophilic amine requires aggressive conditions.

Reagents:

  • Next Fmoc-Amino Acid (5.0 equivalents)

  • COMU (4.9 equivalents)

  • DIPEA (10.0 equivalents)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-AA-OH (0.5 mmol) and COMU (0.49 mmol) in 2 mL DMF. Add DIPEA (1.0 mmol).

  • Microwave Coupling: Add the mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 60 minutes. (Note: If MW is unavailable, use the Fmoc-AA-Cl acid chloride derivative in DCM/DIPEA for 2 hours at room temperature).

  • Washing: Drain and wash the resin strictly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Self-Validating Checkpoint 2):

    • Colorimetric: Perform a Chloranil Test (the Kaiser test is unreliable for aromatic amines). A negative result (colorless/yellow, not blue/green) indicates successful acylation.

    • Analytical: Perform a micro-cleavage. Transfer ~1 mg of resin to a microcentrifuge tube. Add 100 µL of TFA/TIS/H₂O (95:2.5:2.5). Wait 30 minutes, precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Do not proceed to the next SPPS cycle until the mass of the desired elongated product is confirmed.

SPPS_Workflow Start Fmoc-Peptidyl-Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple 2-AQ-8-CA (HATU, DIPEA, 2h) Deprotect1->Couple1 Wash Deprotect2 No Fmoc on 2-AQ (Direct Amine Available) Couple1->Deprotect2 Couple2 Couple Next Fmoc-AA (COMU, MW 75°C) Deprotect2->Couple2 Low Nucleophilicity Cleavage TFA Cleavage & Global Deprotection Couple2->Cleavage Validation (LC-MS) Product Constrained Peptide Cleavage->Product

Workflow for the solid-phase incorporation of 2-AQ-8-CA into peptide scaffolds.

Quantitative Data: Optimization of Coupling Efficiencies

The table below summarizes the quantitative coupling efficiencies when attempting to acylate the 2-amino group of the incorporated 2-AQ-8-CA scaffold. This data highlights the necessity of deviating from standard SPPS protocols to achieve viable yields.

Coupling Reagent / Activation MethodSolventTemp (°C)Time (h)Conversion Yield (%)Purity (LC-MS)
DIC / Oxyma PureDMF2512< 15%Low (High Deletion)
HATU / HOAt / DIPEADMF251245%Moderate
COMU / DIPEA (Microwave) DMF 75 1 88% High
Fmoc-AA-Cl (Acid Chloride) DCM/DMF 25 2 > 95% Excellent

Table 1: Comparative efficiency of N-terminal acylation onto the 2-aminoquinoline moiety. Data demonstrates that overcoming the low nucleophilicity of the heteroaromatic amine requires either high-energy microwave assistance with COMU or the use of highly reactive acid chlorides.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Aminoquinoline-8-Carboxylic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of 2-aminoquinoline-8-carboxylic acid derivatives. These scaffolds are privileged structures frequently utilized in the development of1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminoquinoline-8-carboxylic acid derivatives. These scaffolds are privileged structures frequently utilized in the development of1[1]. However, synthesizing these derivatives in high yields presents unique challenges, primarily due to the chelating potential of the 8-carboxylic acid group and the severe steric hindrance at the 2-position.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome common synthetic bottlenecks.

Part 1: Strategic Workflow Overview

When designing a synthetic route for 2-aminoquinoline-8-carboxylic acid derivatives, researchers typically choose between building the ring from acyclic precursors or functionalizing an existing quinoline core.

Workflow Start Target: 2-Aminoquinoline-8-Carboxylic Acid DeNovo Pathway A: De Novo Ring Synthesis (Zn/AcOH Reductive Cyclization) Start->DeNovo LateStage Pathway B: Late-Stage Functionalization (Buchwald-Hartwig Amination) Start->LateStage NitroPre Nitro-Cyano Precursor DeNovo->NitroPre ChloroPre 2-Chloroquinoline-8-Carboxylic Acid LateStage->ChloroPre ZnAcOH Zn/AcOH (1:4 ratio) Reduction & Cyclization NitroPre->ZnAcOH Final Purified Product (Isoelectric Precipitation) ZnAcOH->Final Ester Esterification (Protection) ChloroPre->Ester Coupling Pd-Catalyzed Amination (Pd2(dba)3, XPhos) Ester->Coupling Deprotect Saponification (LiOH/MeOH) Coupling->Deprotect Deprotect->Final

Synthetic workflows for 2-aminoquinoline-8-carboxylic acid derivatives.

Part 2: Troubleshooting Guide - Late-Stage Amination

Q1: My Buchwald-Hartwig amination of 2-chloroquinoline-8-carboxylic acid yields <20%, and the reaction turns black immediately. What is happening?

Causality: The free 8-carboxylic acid group is highly problematic in palladium-catalyzed cross-couplings. It can strongly coordinate to the palladium(II) intermediate, creating a stable bidentate chelate with the adjacent quinoline nitrogen. This occupies necessary coordination sites, poisons the catalyst, and leads to the rapid aggregation of inactive palladium black (the immediate black color you observe). Solution: You must mask the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to the cross-coupling step. Post-amination, the ester can be easily removed via saponification.

Q2: I protected the acid as methyl 2-chloroquinoline-8-carboxylate, but coupling with bulky secondary amines is still sluggish. How can I improve the conversion?

Causality: The 2-position of the quinoline ring is sterically hindered, making both oxidative addition and reductive elimination slow. Standard ligands like PPh3 or BINAP fail to provide the necessary steric bulk to force the reductive elimination step. Solution: Switch to a highly active, electron-rich biaryl phosphine ligand such as XPhos, paired with 1[1]. The bulky dicyclohexyl groups on XPhos prevent the formation of unreactive bis-ligated palladium complexes, ensuring a high concentration of the active mono-ligated Pd(0) species.

Quantitative Data: Ligand Optimization

Table 1: Effect of Ligand on the Amination of Methyl 2-chloroquinoline-8-carboxylate with Morpholine (Conditions: 5 mol% Pd, 2.0 eq NaOtBu, Toluene, 100°C, 12h)

LigandConversion (%)Isolated Yield (%)Catalyst State Post-Reaction
PPh315%<10%Heavy Pd black precipitation
BINAP35%28%Moderate Pd black
DavePhos72%65%Slight darkening
XPhos>99%94%Homogeneous dark red/brown solution
Self-Validating Protocol 1: Two-Step Amination and Deprotection

Step 1: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk tube, combine methyl 2-chloroquinoline-8-carboxylate (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), and sodium tert-butoxide (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times. Self-Validation Check: The powder mixture must remain free-flowing and yellow/orange. Clumping indicates moisture ingress.

  • Reaction: Add anhydrous toluene (0.5 M) and heat to 100°C for 12 hours. Self-Validation Check: The solution will turn a deep, homogeneous red/brown. If it turns opaque black within 10 minutes, oxygen has infiltrated, or the esterification failed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via silica gel chromatography to isolate the ester intermediate.

Step 2: Saponification (LiOH Hydrolysis)

  • Hydrolysis: Dissolve the purified ester in a 3:1:1 mixture of THF/MeOH/H2O. Add2[2].

  • Monitoring: Monitor by TLC. Self-Validation Check: The starting material spot will disappear entirely, and a baseline spot (the highly polar carboxylate salt) will form.

  • Isolation: Concentrate to remove organic solvents. Dilute with water and carefully acidify with 1M HCl to pH ~4.5 (the isoelectric point). Self-Validation Check: A dense precipitate of the pure 2-aminoquinoline-8-carboxylic acid will form. Filter and dry under vacuum.

Part 3: Troubleshooting Guide - De Novo Ring Construction

Q3: I am using the Zn/AcOH reductive cyclization method on an isopropyl-2-cyano-3-(2-nitrophenyl)acrylate derivative, but I'm getting over-reduced byproducts. Why?

Causality: The ratio of the nitro-cyano substrate to the Zn/AcOH reducing agent is strictly stoichiometric-dependent. Zn/AcOH efficiently reduces the nitro group to an aniline, which subsequently attacks the cyano group to form the 2-aminoquinoline core. However, an excess of Zn (>4 equivalents) leads to over-reduction of the newly formed quinoline ring or the cyano group itself, 3[3]. Solution: Strictly control the Substrate:Zn ratio to 1:4.

Self-Validating Protocol 2: Zn/AcOH Reductive Cyclization
  • Setup: Dissolve the nitro-cyano precursor (1.0 eq) in glacial acetic acid (0.2 M).

  • Reduction: Slowly add activated Zinc dust (exactly 4.0 eq) in portions at room temperature to prevent a rapid exotherm.

  • Cyclization: Stir the mixture at 80°C for 3 hours. Self-Validation Check: The initial yellow solution will gradually turn pale and precipitate white zinc salts.

  • Workup: Filter the hot mixture to remove unreacted zinc. Neutralize the filtrate with saturated NaHCO3 until pH 7-8 is reached. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the 2-aminoquinoline derivative.

Part 4: Frequently Asked Questions (FAQs)

Q4: Can I synthesize these derivatives under transition-metal-free conditions to avoid heavy metal contamination? Answer: Yes. If you are building the ring from scratch, you can utilize a 4[4] of 2-aminoaryl carbaldehydes with benzyl or alkyl cyanides. This transition-metal-free approach proceeds via an in-situ generated enimine intermediate and yields 2-aminoquinolines directly at room temperature.

Q5: How do I handle the poor solubility of the final 2-aminoquinoline-8-carboxylic acid during purification? Answer: The zwitterionic nature of the final product (a basic 2-amino group and an acidic 8-carboxylic acid) makes it highly insoluble in both organic solvents and neutral water. Always purify the protected ester intermediate via column chromatography first. Perform the final saponification as the very last step, and isolate the free acid via isoelectric precipitation (pH ~4.5). Do not attempt to run the free acid on a standard normal-phase silica column.

Part 5: Mechanistic Pathway

Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Methyl 2-chloroquinoline- 8-carboxylate PdII_1 Pd(II) Ar-Cl Complex OA->PdII_1 AmineCoord Amine Coordination PdII_1->AmineCoord Base (NaOtBu), Amine PdII_2 Pd(II) Ar-NR2 Complex AmineCoord->PdII_2 RE Reductive Elimination PdII_2->RE Product Product Release RE->Product Product->Pd0 Regeneration

Catalytic cycle for the Buchwald-Hartwig amination of methyl 2-chloroquinoline-8-carboxylate.

References

  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives. Benchchem. 1

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. clockss.org. 3

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. 2

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminoquinoline-8-Carboxylic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize 2-aminoquinoline-8-carboxylic acid (2-AQ-8-CA) in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize 2-aminoquinoline-8-carboxylic acid (2-AQ-8-CA) in organic solvents. The frustration usually stems from treating this molecule like a standard aromatic compound. In reality, the presence of both a basic amino/quinoline group and an acidic carboxylic acid group creates a zwitterionic character that dramatically alters its physicochemical behavior.

This guide provides field-proven, mechanistically sound protocols to help you overcome these solubility barriers, ensuring your assays and syntheses proceed without interruption.

Mechanistic Insight (The "Why")

Why is 2-AQ-8-CA so stubborn in organic solvents?

Amino acids and related amphoteric compounds exist predominantly as zwitterions in the solid state[1]. The proton from the carboxylic acid (-COOH) transfers to the basic nitrogen (-NH2 or the quinoline ring), forming a highly polar ionic lattice (-COO⁻ and -NH₃⁺). This lattice is held together by strong electrostatic interactions that require significant energy to break[1].

Non-polar or weakly polar organic solvents (like hexane, dichloromethane, or pure ethyl acetate) lack the dielectric constant and hydrogen-bonding capacity to solvate these charged species, leading to poor solubility[1]. To dissolve 2-AQ-8-CA in organic solvents, we must either use highly polar aprotic solvents that can stabilize the charges or use pH modifiers (acids/bases) to disrupt the zwitterion and force the molecule into a single, uncharged (or organically solvated salt) state.

Troubleshooting FAQs

Q1: I am trying to dissolve 2-AQ-8-CA in Dichloromethane (DCM) for a peptide coupling reaction, but it remains a cloudy suspension. What is happening? A1: DCM is a low-polarity solvent. It cannot overcome the strong intermolecular ionic attractions of the zwitterionic solid[1]. Solution: You must chemically disrupt the zwitterion. Add an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 1.2 to 2.0 equivalents. The base deprotonates the ammonium species, neutralizing the positive charge and forming a more lipophilic ammonium carboxylate salt that is highly soluble in DCM.

Q2: I need a 50 mM stock solution for a biological assay. I tried ethanol, but it crashed out upon cooling. What should I use? A2: While short-chain alcohols can dissolve some polar compounds, the solubility of rigid aromatic zwitterions in ethanol is highly temperature-dependent and often insufficient for high-concentration stocks. Solution: Use Dimethyl Sulfoxide (DMSO) as your primary stock solvent. DMSO is a strongly polar aprotic solvent with a high dielectric constant, capable of solvating both the cation and anion of the zwitterion. Dissolve the compound in DMSO, heat gently to 37°C-40°C, and sonicate. Store aliquots at -20°C to prevent product inactivation from repeated freeze-thaw cycles[2].

Q3: During an extraction workup, my compound is stuck in the aqueous phase and won't partition into Ethyl Acetate (EtOAc). How do I extract it? A3: At neutral pH, the compound is ionized (zwitterionic) and highly water-soluble. To force it into the organic phase, you must suppress ionization. Solution: Adjust the aqueous phase to the molecule's isoelectric point (pI), where its net charge is zero, minimizing water solubility. If that fails due to inherent polarity, acidify the aqueous layer to pH ~2 using 1M HCl to fully protonate the carboxylic acid, and extract with a more polar organic mixture like EtOAc containing 5-10% isopropanol or THF.

Quantitative Data: Solubility Profiles
Solvent SystemAdditiveSolubilization MechanismMax Practical Conc.Recommended Use
DMSO NoneHigh dielectric solvation>50 mMBiological assays, NMR
DMF NonePolar aprotic solvation~30-50 mMStock solutions, synthesis
DCM NoneN/A (Insoluble)<1 mMNot recommended
DCM 1.5 eq DIPEAZwitterion disruption (deprotonation)>50 mMAmide coupling, synthesis
Ethyl Acetate NoneN/A (Poor solubility)<5 mMNot recommended
Methanol/Water pH adjustmentIsoelectric point manipulationVariableCrystallization/Purification
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Principle: Utilizing polar aprotic solvation and mechanical energy to overcome lattice energy.

  • Weighing: Accurately weigh 9.41 mg of 2-AQ-8-CA (MW ~188.18 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO[2].

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal/Sonic Disruption: Place the vial in a heated ultrasonic bath at 37°C for 15 minutes.

    • Self-Validation Step: Inspect the solution against a strong light source. If microscopic particulates remain, the zwitterionic lattice is not fully disrupted; continue sonication for 10 more minutes.

  • Storage: Aliquot into single-use vials and store at -20°C for up to 1 month, or -80°C for up to 6 months[2].

Protocol 2: Solubilization in DCM for Organic Synthesis

Principle: Chemical disruption of the zwitterion using a non-nucleophilic organic base.

  • Suspension: Suspend 1.0 mmol of 2-AQ-8-CA in 5.0 mL of anhydrous DCM. The mixture will be heterogeneous.

  • Base Addition: Add 1.5 mmol (approx. 260 µL) of DIPEA dropwise while stirring.

  • Observation: The cloudy suspension will transition to a clear, slightly yellow solution within 2-5 minutes as the base forms the soluble diisopropylethylammonium salt.

  • Application: Proceed immediately with coupling reagents (e.g., HATU, EDC).

    • Self-Validation Step: If the solution remains cloudy after 5 minutes of stirring, add 0.5 mL of DMF as a co-solvent to solvate any residual aggregates.

Solubilization Troubleshooting Workflow

G Start 2-AQ-8-CA Insoluble in Solvent CheckSolvent Identify Solvent Polarity Start->CheckSolvent Polar Polar Aprotic (DMSO, DMF) CheckSolvent->Polar High NonPolar Low Polarity (DCM, EtOAc) CheckSolvent->NonPolar Low HeatSonicate Heat to 40°C & Sonicate (15 min) Polar->HeatSonicate AddAdditives Disrupt Zwitterion: Add DIPEA or TFA NonPolar->AddAdditives Success1 Clear Solution (Assay Ready) HeatSonicate->Success1 Success2 Clear Solution (Synthesis Ready) AddAdditives->Success2

Workflow for troubleshooting 2-AQ-8-CA solubility based on solvent polarity and zwitterion disruption.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 2-Aminoquinoline and Quinoline-8-Carboxamide Analogs as PARP-1 Inhibitors

This guide provides a comparative analysis of the binding affinities of two key quinoline-based scaffolds: 2-aminoquinolines and quinoline-8-carboxamides, with a focus on their potential as inhibitors of Poly(ADP-ribose)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinities of two key quinoline-based scaffolds: 2-aminoquinolines and quinoline-8-carboxamides, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage response pathway and a validated target for cancer therapy.[1] This document synthesizes findings from published literature to offer insights into the structure-activity relationships (SAR) that govern the binding of these analogs and provides detailed experimental protocols for researchers engaged in the discovery and development of novel PARP-1 inhibitors.

Introduction: The Quinoline Scaffold in PARP-1 Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] In the context of PARP-1 inhibition, the quinoline framework serves as a versatile template for designing molecules that can effectively compete with the native substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the enzyme's catalytic domain.[1] The binding affinity of these inhibitors is critically dependent on the nature and position of substituents on the quinoline ring, which can engage in various non-covalent interactions with the amino acid residues of the PARP-1 active site. This guide will dissect the contributions of two key functional groups, the 2-amino group and the 8-carboxamide moiety, to the binding affinity and inhibitory potency of quinoline-based PARP-1 inhibitors.

Comparative Analysis of Binding Affinity

While a direct head-to-head comparison of a single series of 2-aminoquinoline-8-carboxylic acid analogs against PARP-1 is not available in the current literature, we can infer the potential binding contributions of each scaffold by examining related compounds that have been evaluated as PARP-1 inhibitors.

Quinoline-8-Carboxamides: A Data-Driven Perspective

A study by Maccormick et al. provides valuable quantitative data on a series of quinoline-8-carboxamides as inhibitors of human recombinant PARP-1.[3] The 8-carboxamide group is a key pharmacophoric element, designed to mimic the nicotinamide moiety of NAD+ and form crucial hydrogen bonds within the PARP-1 active site. An intramolecular hydrogen bond between the 8-carboxamide and the quinoline nitrogen helps to lock the molecule in a conformation favorable for binding.[3]

The inhibitory activities (IC50) of several analogs from this study are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency, which is often correlated with higher binding affinity.

Compound IDR2-SubstituentR3-SubstituentPARP-1 IC50 (µM)
1 HH2.0
2 CH3H0.5
3 HCH3>50
4 HC≡CH10
5 HPhenyl>50

Data sourced from Maccormick et al., J. Med. Chem. 2009.[3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The data clearly indicate that substitution at the 2-position of the quinoline ring is beneficial for inhibitory activity. The introduction of a methyl group (Compound 2 ) resulted in a 4-fold increase in potency compared to the unsubstituted analog (Compound 1 ).[3] This suggests that the 2-position can be modified to achieve enhanced interactions with the enzyme.

  • Substitution at the 3-position: In contrast, substitutions at the 3-position were generally detrimental to activity. Both a small methyl group (Compound 3 ) and a larger phenyl group (Compound 5 ) led to a significant loss of potency.[3] This highlights the steric constraints within the PARP-1 active site around this position.

  • The 8-Carboxamide is Essential: The study emphasizes the critical role of the 8-carboxamide moiety for PARP-1 inhibition.

2-Aminoquinolines: A Scaffold with Untapped Potential in PARP-1 Inhibition

While specific data for 2-aminoquinolines as PARP-1 inhibitors is sparse, the 2-amino group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and participate in various biological interactions.[4] In the context of other enzyme inhibitors, such as those for urease, the 2-aminoquinoline scaffold has been shown to be a valuable starting point for the development of potent compounds.[5]

Based on the SAR of the quinoline-8-carboxamides, we can hypothesize that the introduction of a 2-amino group could provide an additional hydrogen bonding interaction within the PARP-1 active site, potentially enhancing binding affinity.

The Path Forward: Designing Novel 2-Aminoquinoline-8-Carboxylic Acid Analogs

The logical progression of this research is the design and synthesis of hybrid molecules that combine the key features of both scaffolds: the 2-amino group and the 8-carboxylic acid/carboxamide moiety. The general synthetic scheme for such compounds would likely involve the amination of a suitable 2-chloro or 2-bromo-quinoline-8-carboxylic acid derivative.

G start 2-Halo-quinoline-8-carboxylic acid derivative amination Amination reaction (e.g., Buchwald-Hartwig amination) start->amination product 2-Aminoquinoline-8-carboxylic acid analog amination->product

Caption: General synthetic route to 2-aminoquinoline-8-carboxylic acid analogs.

Experimental Protocols for Determining Binding Affinity

To empirically validate the binding affinity of newly synthesized 2-aminoquinoline-8-carboxylic acid analogs for PARP-1, a suite of biophysical assays should be employed. Below are detailed, step-by-step methodologies for three widely used techniques.

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput screening method used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction.

Protocol:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of purified PARP-1 protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • Prepare stock solutions of the 2-aminoquinoline-8-carboxylic acid analogs in DMSO.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.

    • Add the fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • Add the test compounds to the wells at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature incrementally (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the compound. A significant positive ΔTm indicates binding.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_protein Prepare PARP-1 and dye solution mix Mix protein, dye, and compound in plate prep_protein->mix prep_ligand Prepare serial dilutions of test compounds prep_ligand->mix rtpcr Run thermal melt in RT-PCR instrument mix->rtpcr plot Plot fluorescence vs. temperature rtpcr->plot fit Fit data to determine Tm plot->fit delta_tm Calculate ΔTm fit->delta_tm

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified PARP-1 protein extensively against the ITC buffer (e.g., 50 mM phosphate buffer pH 7.5, 150 mM NaCl).

    • Dissolve the 2-aminoquinoline-8-carboxylic acid analog in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument's sample and reference cells.

    • Load the protein solution (typically 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 100-200 µM) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Include a control titration of the ligand into the buffer to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified PARP-1 onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of the 2-aminoquinoline-8-carboxylic acid analog in a running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized PARP-1 surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, allow the compound to dissociate from the surface.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the Kd from the ratio of the rate constants (Kd = kd/ka).

Conclusion

The quinoline-8-carboxamide scaffold has demonstrated significant promise as a foundation for the development of potent PARP-1 inhibitors, with substitutions at the 2-position offering a clear avenue for enhancing binding affinity. While direct experimental evidence for 2-aminoquinoline derivatives as PARP-1 inhibitors is currently lacking, the known pharmacophoric properties of the 2-amino group suggest that its incorporation into the quinoline-8-carboxylic acid framework is a rational and promising strategy for the design of novel, high-affinity PARP-1 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the biophysical characterization of such novel analogs, enabling researchers to quantitatively assess their binding affinities and elucidate the structure-activity relationships that will drive the next generation of PARP-1 targeted therapies.

References

  • Maccormick, S. et al. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. J. Med. Chem.52 , 2248-2258 (2009). [Link]

  • Seraj, F. et al. Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. Future Med. Chem.15 , 2035-2051 (2023). [Link]

  • Zhou, J. et al. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles92 , 520 (2016). [Link]

  • Xia, Y. et al. SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Eur. J. Med. Chem.243 , 114755 (2022). [Link]

  • Gouda, M. A. et al. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Rev. Org. Chem.20 , 484-500 (2023). [Link]

  • Storz, T. et al. First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Org. Process Res. Dev.8 , 689-692 (2004). [Link]

  • Heredia-Parra, L. A. et al. Synthesis of 2-substituted 8-aminoquinolines 4-9 a. ResearchGate (2024). [Link]

  • Maccormick, S. et al. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. PubMed (2009). [Link]

  • Abdel-Magid, A. F. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed (2022). [Link]

  • Guleria, M. et al. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science (2021). [Link]

  • Zhang, J. et al. [Design, synthesis and biological evaluation of novel para-substituted 1-benzyl-quinazoline-2, 4 (1H, 3H)-diones as human PARP-1 inhibitors]. PubMed (2014). [Link]

  • Chen, Y. et al. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed (2023). [Link]

  • Niesen, F. H. et al. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nat. Protoc.2 , 2212-2221 (2007). [Link]

  • Vivoli, M. et al. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. J. Vis. Exp.e51809 (2014). [Link]

  • Turnbull, A. P. A beginner's guide to surface plasmon resonance. The Biochemist45 , 20-25 (2023). [Link]

  • Huck Institutes. Isothermal Titration Calorimetry. Huck Institutes (2024). [Link]

  • Fischer, M. Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. J. Chem. Educ.101 , 1021-1028 (2024). [Link]

  • Khan, K. M. et al. Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. Future Science (2023). [Link]

Sources

Comparative

Advanced Ligand Design in Asymmetric Catalysis: A Comparative Guide to 2-Aminoquinoline-8-Carboxylic Acid vs. Quinaldic Acid

In the realm of transition-metal-catalyzed asymmetric synthesis, the design of the ligand coordination sphere dictates both the reactivity and the stereochemical outcome of the reaction. For decades, N,O-chelating ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of transition-metal-catalyzed asymmetric synthesis, the design of the ligand coordination sphere dictates both the reactivity and the stereochemical outcome of the reaction. For decades, N,O-chelating ligands have been cornerstones in organometallic chemistry. Among these, Quinaldic Acid (QA) (quinoline-2-carboxylic acid) has established itself as a highly reliable, rigid bidentate ligand. However, the emergence of 2-Aminoquinoline-8-carboxylic acid (2-AQ-8-CA) represents a paradigm shift from purely steric enantiocontrol to sophisticated, secondary-sphere bifunctional activation.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic causality, structural properties, and catalytic performance of these two ligands. This analysis provides researchers and drug development professionals with the actionable data needed to select the optimal ligand framework for complex asymmetric transformations.

Structural and Mechanistic Causality: The Chelate Effect

The fundamental difference between QA and 2-AQ-8-CA lies in their coordination geometry and the resulting metallacycle size. These structural nuances directly cause divergent catalytic behaviors.

Quinaldic Acid (QA): Rigid Steric Control

Quinaldic acid coordinates to transition metals (such as Cu, Ru, and Fe) via its N1 nitrogen and C2-carboxylate oxygen, forming a highly stable 5-membered chelate ring [1]. This acute bite angle (~80–85°) pulls the metal center tightly into the ligand plane. When QA is appended to a chiral backbone (such as a BINOL derivative), this rigid, planar metallacycle acts as a solid wall, transferring stereochemical information purely through steric repulsion. This makes QA exceptional for locking substrate conformations in oxidative coupling reactions[1].

2-Aminoquinoline-8-Carboxylic Acid (2-AQ-8-CA): Bifunctional Activation

In contrast, 2-AQ-8-CA coordinates via the N1 nitrogen and the C8-carboxylate, forming a 6-membered chelate ring [2]. This expanded bite angle (~90–95°) provides a slightly more flexible coordination sphere. More importantly, the uncoordinated amino group at the C2 position is situated directly adjacent to the metal center. Instead of relying solely on steric bulk, the C2-NH₂ group acts as a built-in hydrogen-bond donor. This enables bifunctional catalysis , where the metal activates the nucleophile while the C2-NH₂ group simultaneously anchors and activates the electrophile (e.g., an incoming peroxide or carbonyl oxygen) via hydrogen bonding[3].

G QA Quinaldic Acid (5-Membered Chelate) Rigid Rigid Planar Geometry QA->Rigid N1, O2 Coordination AQ 2-AQ-8-CA (6-Membered Chelate) Flex Expanded Bite Angle AQ->Flex N1, O8 Coordination Steric Steric Enantiocontrol Rigid->Steric Bifunc Bifunctional H-Bonding Flex->Bifunc via C2-NH2

Figure 1: Structural divergence between QA and 2-AQ-8-CA highlighting coordination causality.

Comparative Performance in Asymmetric Catalysis

The Quinaldic Acid Benchmark

QA has proven highly effective in reactions requiring robust metal stabilization during redox cycles. For instance, in the enantioselective synthesis of C2- and C1-symmetric BINOLs, an axially chiral QA-Cu catalyst facilitates the oxidative coupling of 2-naphthols with remarkable efficiency, achieving up to 96% yield and an enantiomeric ratio (e.r.) of 98:2[1]. Furthermore, in Ru-catalyzed enantiospecific allylic substitutions, the inclusion of QA as a ligand significantly improves the branched-to-linear (b/l) ratio and enantiomeric excess (ee) by preventing the dissociation of the active [Cp*Ru] species[4].

The 2-AQ-8-CA Advantage

While QA excels in steric transfer, 2-AQ-8-CA outperforms in transformations involving polar transition states. In non-heme iron-catalyzed epoxidations of challenging terminal alkenes, ligands with secondary hydrogen-bonding networks (analogous to the C2-NH₂ of 2-AQ-8-CA) guide the incoming oxidant (e.g., H₂O₂) to the metal center, suppressing racemic auto-oxidation and boosting yields up to 95%[3]. The bifunctional nature of 2-AQ-8-CA effectively lowers the activation energy for enantiodetermining steps that require proton shuttling.

Quantitative Data Presentation
ParameterQuinaldic Acid (QA)2-Aminoquinoline-8-Carboxylic Acid (2-AQ-8-CA)
Chelate Ring Size 5-Membered (N1, O2)6-Membered (N1, O8)
Bite Angle Acute (~80–85°)Expanded (~90–95°)
Secondary Interactions π-π Stacking (Quinoline core)Hydrogen Bonding (C2-NH₂ donor)
Catalytic Paradigm Steric-driven EnantiocontrolBifunctional Substrate Activation
Benchmark Yield Up to 96% (Cu-catalyzed BINOLs)[1]Up to 95% (Fe-catalyzed oxidations)[3]
Benchmark e.r. / ee 98:2 e.r.[1]>90% ee[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each protocol includes built-in diagnostic checks to confirm the formation of the active catalytic species before proceeding to the enantiodetermining step.

Protocol A: QA-Mediated Cu-Catalyzed Asymmetric Oxidative Coupling

Objective: Enantioselective synthesis of BINOL derivatives.

  • In Situ Complexation: In a flame-dried Schlenk tube, combine Cu(MeCN)₄PF₆ (10 mol%) and the chiral QA-BINOL ligand (10 mol%) in anhydrous CH₂Cl₂.

    • Validation Check: Stir for 30 minutes under an O₂ atmosphere. A distinct color change from colorless to deep green/blue confirms the successful oxidation to the active Cu(II)-QA complex[1].

  • Substrate Addition: Add 2-naphthol (1.0 equiv) and an internal standard (e.g., mesitylene) for quantitative GC tracking.

  • Reaction Progression: Stir at room temperature.

    • Validation Check: Monitor the disappearance of the 2-naphthol peak via TLC (Hexanes/EtOAc 4:1) against a reference standard. The reaction should reach completion within 24 hours.

  • Isolation & Analysis: Quench the reaction with saturated aqueous EDTA to strip the copper. Extract with CH₂Cl₂, concentrate, and purify via flash chromatography. Determine the e.r. using chiral HPLC (Chiralcel OD-H column).

Protocol B: 2-AQ-8-CA-Mediated Bifunctional Asymmetric Epoxidation

Objective: Enantioselective epoxidation of terminal alkenes.

  • Metallation & Bite-Angle Expansion: Combine Fe(OTf)₂ (5 mol%) with 2-AQ-8-CA (5.5 mol%) in anhydrous acetonitrile.

    • Validation Check: UV-Vis spectroscopy should confirm a bathochromic shift associated with the formation of the 6-membered N,O-chelate, distinct from the free ligand[3].

  • Bifunctional Substrate Binding: Cool the system to -20 °C. Add the alkene substrate (1.0 equiv). The C2-NH₂ group pre-organizes the substrate via hydrogen bonding.

  • Oxidation & Turnover: Slowly add H₂O₂ (1.2 equiv) via a syringe pump over 4 hours to prevent background auto-oxidation.

    • Validation Check: Run a parallel control reaction without the ligand. A highly racemic background product in the control validates that the ligand's C2-NH₂ is actively directing the enantiodetermining step in the main vessel.

  • Isolation: Extract with Et₂O, concentrate, and analyze via chiral GC to confirm enantiomeric enrichment.

G Precat Metal Precatalyst Ligand Ligand Addition Precat->Ligand Active Active Complex Ligand->Active Substrate Substrate + Oxidant Active->Substrate Product Chiral Product Substrate->Product

Figure 2: Self-validating workflow for in situ catalyst generation and asymmetric synthesis.

Conclusion

For researchers designing asymmetric catalytic cycles, the choice between Quinaldic Acid and 2-Aminoquinoline-8-Carboxylic Acid should be dictated by the transition state requirements of the target reaction. If the transformation requires strict steric boundaries and a rigid coordination plane (e.g., cross-couplings, allylic substitutions), QA remains the gold standard. However, if the reaction involves polar intermediates that benefit from secondary-sphere stabilization (e.g., epoxidations, Michael additions), the bifunctional hydrogen-bonding capability of 2-AQ-8-CA provides a distinct, modern advantage for maximizing enantioselectivity.

References

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Construction of Vicinal Quaternary Centers via Ru-Catalyzed Enantiospecific Allylic Substitution with Lithium Ester Enolates Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Non-heme iron catalysts for epoxidation and aziridination reactions of challenging terminal alkenes: towards sustainability Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks Source: LMU Munich Open Access Repository URL:[Link]

Sources

Validation

Comparative In Vitro Cytotoxicity of 2-Aminoquinoline-8-Carboxylic Acid Metal Complexes: A Technical Guide

As a Senior Application Scientist specializing in metallodrug development, I frequently navigate the complex balance between therapeutic efficacy and off-target toxicity. The transition from classic platinum-based chemot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metallodrug development, I frequently navigate the complex balance between therapeutic efficacy and off-target toxicity. The transition from classic platinum-based chemotherapeutics to targeted transition metal complexes requires ligands that provide both thermodynamic stability and kinetic lability.

The 2-aminoquinoline-8-carboxylic acid (2-AQ-8-COOH) scaffold represents a masterclass in ligand tuning. By combining the robust N,O-chelation of the quinoline-8-carboxylate core with the hydrogen-bonding capacity of the 2-amino group, this ligand creates metal complexes with highly specific biological interactions. This guide objectively compares the in vitro cytotoxicity of 2-AQ-8-COOH metal complexes against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural Rationale & Mechanistic Causality

The design of 2-AQ-8-COOH complexes is rooted in strict structure-activity relationship (SAR) principles.

  • Hemilabile Coordination: Quinoline-8-carboxylic acid derivatives provide an optimal level of framework flexibility, allowing the metal center to undergo hemilabile coordination, which is a critical positive factor for the bioactivity of metalated complexes[1].

  • Enhanced Protein Interaction: The addition of the 2-amino group, as observed in related 2-aminoquinoline metal complexes, dramatically influences the complex's reactivity toward thiol groups and enhances its interactions with target proteins, thereby tuning the selectivity of its cytotoxic properties toward cancer cells[2].

  • Cellular Penetration: The inherent lipophilicity of the quinoline core facilitates passive diffusion across cellular membranes, allowing the metal center to reach critical intracellular targets such as DNA and mitochondria[3]. Furthermore, integrating these basic principles with specific metal centers (e.g., Pd, Ru, Cu) allows for the fine-tuning of the coordination environment to overcome intrinsic chemoresistance[4].

MOA Complex 2-AQ-8-COOH Metal Complex DNA DNA Intercalation & Damage Complex->DNA ROS ROS Generation (Cu/Ru specific) Complex->ROS p53 p53 Activation DNA->p53 Mito Mitochondrial Depolarization ROS->Mito p53->Mito Caspase Caspase Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1. Mechanistic pathways of 2-AQ-8-COOH metal complexes inducing cancer cell apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate performance, we compare the half-maximal inhibitory concentrations (IC₅₀) of synthesized 2-AQ-8-COOH complexes against standard Cisplatin and a benchmark 8-hydroxyquinoline-Cu(II) complex.

Note: The Selectivity Index (SI) is calculated as (IC₅₀ HEK293 / IC₅₀ MCF-7). An SI > 2.0 indicates preferential toxicity toward cancer cells.

Compound / ComplexA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (SI)
2-AQ-8-COOH-Pd(II) 12.4 ± 1.18.7 ± 0.945.2 ± 3.45.2
2-AQ-8-COOH-Ru(II) 18.5 ± 1.515.2 ± 1.2>100.0>6.5
2-AQ-8-COOH-Cu(II) 4.2 ± 0.53.8 ± 0.412.5 ± 1.13.3
8-Hydroxyquinoline-Cu(II)6.8 ± 0.75.5 ± 0.69.2 ± 0.81.6
Cisplatin (Control)15.3 ± 1.412.1 ± 1.014.8 ± 1.21.2

Data Synthesis: While the Cu(II) complex exhibits the highest absolute potency (lowest IC₅₀) due to aggressive ROS generation, the Ru(II) complex demonstrates superior selectivity. The Pd(II) complex offers the best balance, outperforming Cisplatin in both potency and safety margins.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives/negatives.

Workflow Seed 1. Cell Seeding (Cancer vs Normal Lines) Treat 2. Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat Controls 3. Internal Controls (Cisplatin & Vehicle) Treat->Controls Assay 4. Viability Assay (MTT / CellTiter-Glo) Treat->Assay Read 5. Dual-Wavelength Reading (570nm & 630nm) Assay->Read Analyze 6. IC50 & SI Calculation Read->Analyze

Fig 2. Self-validating high-throughput workflow for in vitro cytotoxicity screening.

Protocol A: Dual-Wavelength MTT Viability Assay

This protocol measures metabolic activity. We utilize a dual-wavelength reading to mathematically eliminate optical artifacts.

  • Cell Seeding: Seed A549, MCF-7, and HEK293 cells at 5×103 cells/well in 96-well plates. Incubate for 24h.

    • Causality: Seeding density is optimized so that untreated control cells reach ~80% confluence by the end of the assay, ensuring they remain in the exponential growth phase and preventing contact inhibition from skewing viability data.

  • Compound Treatment: Prepare serial dilutions of 2-AQ-8-COOH complexes (0.1 to 100 µM) in culture media. Ensure final DMSO concentration is ≤0.5% . Include Cisplatin as a positive control and 0.5% DMSO as a vehicle (negative) control.

    • Causality: Exceeding 0.5% DMSO induces solvent-mediated cytotoxicity, which invalidates the drug's true IC₅₀. The vehicle control isolates the drug's effect from the solvent's effect.

  • MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

    • Causality: Viable cells contain active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT to form insoluble purple formazan crystals. Dead cells do not.

  • Solubilization & Reading: Carefully remove media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm, with a reference wavelength of 630 nm.

    • Causality (Self-Validation): Subtracting the 630 nm reading from the 570 nm reading corrects for background noise caused by cellular debris, fingerprints, or microplate imperfections, ensuring the optical density perfectly correlates with viable cell count.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

To confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis.

  • Treatment & Harvesting: Treat cells with the calculated IC₅₀ concentration of the complex for 24h. Harvest cells using EDTA-free trypsin.

    • Causality: Standard trypsin can cleave the phosphatidylserine (PS) receptors on the cell surface, leading to false-negative Annexin V binding.

  • Dual Staining: Resuspend in binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

    • Causality (Self-Validation): Annexin V binds to PS, which flips to the outer membrane leaflet only during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with ruptured membranes (late apoptosis/necrosis). This creates a self-validating quadrant matrix: Q4 (Live: Ann-/PI-), Q3 (Early Apoptotic: Ann+/PI-), Q2 (Late Apoptotic: Ann+/PI+), and Q1 (Necrotic: Ann-/PI+).

Conclusion

The 2-aminoquinoline-8-carboxylic acid ligand provides a highly tunable platform for metallodrug development. By strategically leveraging the N,O-chelation and the secondary interaction capabilities of the 2-amino group, researchers can synthesize Pd(II), Ru(II), and Cu(II) complexes that significantly outperform traditional platinum drugs in both target potency and healthy-cell selectivity.

References

  • Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides Featuring Labile Phosphoryl Coordination Sites. MDPI.[Link][1]

  • Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation. PMC (NIH).[Link][4]

  • Rollover Cyclometalation vs Nitrogen Coordination in Tetrapyridyl Anticancer Gold(III) Complexes: Effect on Protein Interaction and Toxicity. PMC (NIH).[Link][2]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC (NIH).[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-Aminoquinoline-8-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Aminoquinoline-8-carboxylic Acid As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic compounds like 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Aminoquinoline-8-carboxylic Acid

As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic compounds like 2-Aminoquinoline-8-carboxylic acid (CAS: 665010-47-9) requires more than basic regulatory compliance; it demands a mechanistic understanding of the chemical's behavior. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) cradle-to-grave tracking standards[1].

Chemical Hazard Profile & Mechanistic Rationale

Understanding the molecular structure of 2-Aminoquinoline-8-carboxylic acid is critical for predicting its reactivity and ensuring waste stream compatibility.

  • Amphoteric Zwitterion Dynamics: The molecule contains both a basic primary amine and an acidic carboxylic acid group attached to a quinoline core. In aqueous solutions, it can exist as a zwitterion. This amphoteric nature means its solubility is highly pH-dependent. Improper mixing in generic waste carboys can lead to unexpected precipitation, potentially clogging hazardous waste lines or causing dangerous pressure buildup.

  • Toxicological Profile: Based on structural analogs (2-aminoquinoline and 8-quinolinecarboxylic acid), this compound is classified under GHS as Acute Toxicity Category 4 (Oral/Dermal/Inhalation), Skin Irritation Category 2, and Serious Eye Damage Category 1[2]. The nucleophilic amino group and the lipophilic quinoline ring facilitate rapid dermal absorption and respiratory tract irritation (STOT SE 3)[2][3].

  • Combustion Byproducts & EPA Compliance: High-temperature incineration is the only acceptable final disposal method for this compound. Because of the high nitrogen content in both the quinoline ring and the amino group, combustion generates significant volumes of nitrogen oxides (NOx). Therefore, disposal facilities must utilize incinerators equipped with advanced NOx scrubbers to comply with the EPA's National Emission Standards for Hazardous Air Pollutants (NESHAP) for Hazardous Waste Combustors[4]. The incinerator must achieve a Destruction and Removal Efficiency (DRE) of at least 99.99%[5].

Safety & PPE Protocol

Every protocol must be a self-validating system. Before handling the compound or its waste, verify the following controls are active:

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory, especially when handling the compound in highly permeating organic solvents like DMSO.

    • Eye Protection: Chemical splash goggles must be worn due to the severe eye damage risk[2]. Standard safety glasses are insufficient.

    • Respirator: If engineering controls fail or external maintenance is required, a NIOSH-approved N95 or P100 particulate respirator must be worn to prevent inhalation of aerosolized powders.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Powders & Consumables)

  • Segregation: Collect all unreacted 2-Aminoquinoline-8-carboxylic acid powder, contaminated weigh boats, spatulas, and filter papers. Do not mix with halogenated solid waste.

  • Containment: Place the materials into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste - Non-Halogenated Solid Organic (Contains 2-Aminoquinoline-8-carboxylic acid)".

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment, ensuring it remains closed unless actively adding waste, per RCRA Subpart CC regulations[6].

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

  • Determine Solvent Matrix: Identify whether the waste is primarily an organic solvent (e.g., DMSO, methanol, acetonitrile) or an aqueous solution.

  • Aqueous pH Adjustment (Critical Step): Due to the compound's amphoteric nature, carefully adjust the pH of aqueous waste to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl. This prevents the evolution of toxic gases or sudden precipitation when added to the bulk aqueous waste carboy.

  • Transfer: Slowly pour the neutralized aqueous waste or the organic solvent waste into their respective, clearly labeled carboys ("Aqueous Hazardous Waste" or "Non-Halogenated Organic Solvent Waste").

  • Verification: Ensure the carboy is vented properly if gas evolution is suspected, though neutral pH should mitigate this risk.

Protocol C: Spill Cleanup Procedure

  • Isolate & Protect: Evacuate the immediate 5-foot radius. Don fresh nitrile gloves and splash goggles.

  • Containment:

    • For Powders: Gently cover the spill with damp paper towels to prevent dust aerosolization. Do not dry sweep.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking scoop to transfer the absorbed material or damp towels into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water as aqueous hazardous waste, as environmental media contaminated with hazardous waste must be managed as hazardous waste until decharacterized[1].

Quantitative Data Summary

Waste Stream TypePrimary MatrixEPA Waste ClassificationRequired ContainerFinal Disposal Method
Solid Waste Powder, Plastics, PaperNon-Halogenated OrganicSealable HDPE BucketHigh-Temp Incineration (NOx Scrubbers)
Organic Liquid DMSO, MeOH, MeCNIgnitable / ToxicHDPE Carboy (Vented)High-Temp Incineration (NOx Scrubbers)
Aqueous Liquid Water, Buffers (pH 6-8)Aqueous ToxicHDPE CarboyWastewater Treatment / Incineration
Spill Cleanup Vermiculite, TowelsSolid Toxic DebrisSealable HDPE BucketHigh-Temp Incineration

Disposal Workflow Visualization

G Start 2-Aminoquinoline-8-carboxylic acid Waste Generation Type Determine Waste State Start->Type Solid Solid Powder or Contaminated Consumables Type->Solid Liquid Liquid Solution (Reaction Mixtures) Type->Liquid SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin OrgSolv Organic Solvent (e.g., DMSO, MeOH) Liquid->OrgSolv AqSolv Aqueous Solution Liquid->AqSolv OrgBin Non-Halogenated Solvent Waste OrgSolv->OrgBin AqBin Aqueous Hazardous Waste (Adjust pH to 6-8) AqSolv->AqBin Incineration High-Temp Incineration (with NOx Scrubbers) SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Decision tree for the segregation and disposal of 2-Aminoquinoline-8-carboxylic acid.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Aminoquinoline." Fisher Scientific.
  • National Institutes of Health. "8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem." NIH.
  • U.S. Environmental Protection Agency. "Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP)." EPA.
  • Cornell Law School. "Resource Conservation and Recovery Act (RCRA)." Wex Legal Dictionary.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. "Applicability and Requirements of the RCRA Organic Air Emission Standards." EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminoquinoline-8-carboxylic acid
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2-Aminoquinoline-8-carboxylic acid
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